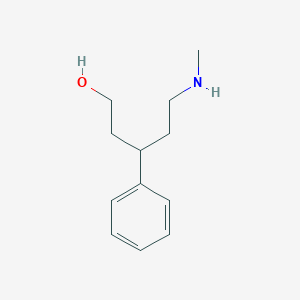

5-(Methylamino)-3-phenylpentan-1-ol

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

5-(methylamino)-3-phenylpentan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-13-9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |

InChI Key |

NAANBDWITQKABF-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(CCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key differences between 5-(Methylamino)-3-phenylpentan-1-ol and its analogs:

Key Comparative Insights

Hydrophobicity and Solubility

- The phenyl group in this compound significantly increases hydrophobicity compared to 5-Amino-1-pentanol, which lacks aromatic substituents . This reduces aqueous solubility but enhances lipid membrane permeability, a critical factor in drug design.

- 3-Methyl-1-pentanol and 1-Methylcyclopentanol exhibit moderate hydrophobicity due to their alkyl/cyclic structures, but neither contains amino groups, limiting their polarity.

Basicity and Reactivity

- However, the methyl group may improve metabolic stability in biological systems.

- The diphenylmethylene group in the compound from introduces steric hindrance and π-π interaction capabilities, which are absent in the target compound.

Physical Properties

- Cyclic alcohols like 1-Methylcyclopentanol typically have higher boiling points than linear analogs (e.g., 3-Methyl-1-pentanol ) due to restricted molecular motion. The target compound’s phenyl group may further elevate its boiling point relative to non-aromatic analogs.

Preparation Methods

Procedure Overview

-

Substrate Preparation : Benzoylacetaldehyde sodium salt is condensed with methylamine hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one.

-

Reduction : NaBH₄ (2.0 mmol) is added to a methanolic solution of the ketone (0.5 mmol) at room temperature. The reaction completes within 1 hour, followed by quenching with NH₄Cl and basification with NaOH.

-

Isolation : Extraction with ethyl acetate and solvent evaporation yields the crude product, which is purified via recrystallization (e.g., hexane).

Key Data

Catalytic Hydrogenation of Prochiral Ketones

High-pressure hydrogenation of 3-methylamino-1-phenylpropan-1-one hydrochloride (9b) using rhodium catalysts enables enantioselective synthesis. This method achieves 98% enantiomeric excess (ee) with low catalyst loading (S/C = 6000).

Asymmetric Hydrogenation Protocol

Performance Metrics

| Example | Hydrogen Pressure | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | 1.0 MPa | 70°C | 52% | 96% |

| 2 | 0.7 MPa | 30°C | 65% | 96% |

| 3 | 1.0 MPa | 50°C | 70% | 98% |

Resolution of Racemic Mixtures

Racemic 3-methylamino-1-phenylpropanol can be resolved into enantiomers via chiral HPLC or enzymatic kinetic resolution. The Wiley-VCH method uses an OD-H column for ee determination after converting amino alcohols to N-acyl derivatives (e.g., 11b-f).

Chiral HPLC Conditions

-

Column : Chiralpak OD-H

-

Eluent : Hexane/isopropanol/diethylamine (90:10:0.1)

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| NaBH₄ Reduction | One-step, low cost | Moderate ee for racemic mixtures | 70–75% |

| Catalytic Hydrogenation | High enantioselectivity, scalable | Requires specialized catalysts | 75–98% |

| Leuckart-Wallach | Avoids borohydrides | High-pressure equipment needed | 52–70% |

Q & A

What are the optimal synthetic routes for 5-(Methylamino)-3-phenylpentan-1-ol, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound can leverage reductive amination or palladium-catalyzed cross-coupling strategies. For reductive amination, intermediates like 3-phenylpentan-1-ol derivatives are reacted with methylamine under hydrogen gas (H₂) in the presence of catalysts such as palladium on carbon (Pd/C) . Solvent choice (e.g., methanol or THF) and pH optimization are critical to avoid side reactions like over-reduction. Palladium-catalyzed methods, as demonstrated for structurally related alkynols, may also apply, where electronic effects of the phenyl group influence regioselectivity .

Advanced Consideration

To enhance enantiomeric purity, chiral auxiliaries or asymmetric hydrogenation can be explored. Kinetic studies comparing catalytic systems (e.g., Pd/C vs. Raney Ni) are recommended to quantify yield-purity trade-offs.

How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

Basic Research Focus

1H and 13C NMR are essential for confirming the backbone structure. For example, the methylamino group (–NHCH₃) typically shows a singlet near δ 2.2 ppm in 1H NMR, while the phenyl group appears as aromatic multiplets (δ 6.5–7.5 ppm). Stereochemical analysis requires NOESY or ROESY to detect spatial proximity between the hydroxyl (–OH) and methylamino groups .

Advanced Consideration

High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass (e.g., distinguishing C₁₂H₁₇NO from potential contaminants). X-ray crystallography is ideal for absolute stereochemical assignment but requires high-purity crystals.

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Focus

The compound’s stability is influenced by its hydroxyl and amino groups. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials minimizes oxidation and moisture absorption . Compatibility testing with common lab solvents (e.g., DMSO, ethanol) is advised to avoid decomposition during experimental workflows.

Advanced Consideration

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC-MS, focusing on byproducts like oxidized amines or phenyl ring hydroxylation .

How do stereochemical variations impact the pharmacological properties of this compound?

Advanced Research Focus

Stereochemistry significantly affects binding affinity and metabolic stability. For example, the (R,R)-configuration may enhance interactions with chiral biological targets like G-protein-coupled receptors (GPCRs). To study this, synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and compare their IC₅₀ values in receptor-binding assays .

Methodological Note

Molecular docking simulations (e.g., using AutoDock Vina) can predict enantiomer-target interactions, guiding synthetic priorities .

What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Focus

Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., positive controls for receptor inhibition) and validate results across multiple labs. For example, if one study reports potent α-adrenergic activity while another does not, retest under identical conditions with rigorous statistical power analysis .

Data Reconciliation

Meta-analyses of published IC₅₀ values, adjusted for assay parameters (pH, temperature), can identify outliers and establish consensus efficacy ranges.

How can computational tools predict the reactivity of this compound in biological systems?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., Gaussian 09) model the compound’s electron distribution to predict sites of metabolic oxidation (e.g., CYP450-mediated N-demethylation). Machine learning platforms like Pistachio or Reaxys can propose metabolic pathways based on structural analogs .

Experimental Validation

Couple computational predictions with in vitro microsomal assays to quantify metabolic half-lives and identify major metabolites via LC-MS/MS.

What are the challenges in optimizing synthetic routes for scale-up without compromising enantiomeric excess?

Advanced Research Focus

Scale-up often reduces enantiomeric excess due to mixing inefficiencies or thermal gradients. Continuous-flow reactors improve heat/mass transfer, maintaining >95% ee during reductive amination. Monitor in situ via inline FTIR to adjust parameters dynamically .

Case Study

Compare batch vs. flow synthesis outcomes using chiral HPLC. For example, batch reactions may yield 85% ee, while flow systems achieve 93% ee under identical catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.